molecular formula C9H4BrF3N2O B13717368 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13717368
M. Wt: 293.04 g/mol
InChI Key: VJVZCFZEIAXZHE-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of significant interest in the field of organic chemistry. This compound features a 1,2,4-oxadiazole ring substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. The presence of bromine and trifluoromethyl groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Cycloaddition Reactions: The oxadiazole ring can engage in cycloaddition reactions with suitable partners.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom using catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea
  • 3-(Trifluoromethyl)phenyl thiourea
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Uniqueness

3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrF3N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H

InChI Key

VJVZCFZEIAXZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

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